molecular formula C9H22Cl3N3O B11841696 2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride

2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride

Cat. No.: B11841696
M. Wt: 294.6 g/mol
InChI Key: BJHXCOURSBAQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an azetidine group and an ethanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . The final product is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and azetidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine or azetidine rings.

Scientific Research Applications

2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
  • 2-(4-(Azetidin-3-yl)piperazin-1-yl)ethoxyethanol dihydrochloride

Uniqueness

2-(4-(Azetidin-3-yl)piperazin-1-yl)ethanol trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C9H22Cl3N3O

Molecular Weight

294.6 g/mol

IUPAC Name

2-[4-(azetidin-3-yl)piperazin-1-yl]ethanol;trihydrochloride

InChI

InChI=1S/C9H19N3O.3ClH/c13-6-5-11-1-3-12(4-2-11)9-7-10-8-9;;;/h9-10,13H,1-8H2;3*1H

InChI Key

BJHXCOURSBAQDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2CNC2.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.